molecular formula C12H18N2O3S B6022335 ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate

ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate

Cat. No. B6022335
M. Wt: 270.35 g/mol
InChI Key: UNZIBWWLXNOLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate, also known as PTAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a thiazole-based compound that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate is not yet fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. This compound has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

Ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to be stable under a wide range of conditions, making it suitable for use in various assays. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate. One potential area of research is the development of this compound-based fluorescent probes for the detection of metal ions. Another potential area of research is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate involves the reaction of ethyl acetate with pentanoyl chloride and thiosemicarbazide in the presence of a base catalyst. The resulting product is this compound, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

Ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the field of medicinal chemistry, where it has been found to possess antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

ethyl 2-[2-(pentanoylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-3-5-6-10(15)14-12-13-9(8-18-12)7-11(16)17-4-2/h8H,3-7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZIBWWLXNOLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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